Lead(II) stearate
Overview
Description
Lead(II) stearate, also known as lead distearate or lead(2+) octadecanoate, is a metal-organic compound formed from lead and stearic acid. It is classified as a metallic soap, which is a metal derivative of a fatty acid. The chemical formula for this compound is C₃₆H₇₀PbO₄, and it appears as a white powder with a slight fatty odor . This compound is slightly soluble in water and soluble in hot ethanol .
Preparation Methods
Lead(II) stearate can be synthesized through several methods:
- This method involves reacting stearic acid with lead(II) oxide in the presence of a catalyst, such as acetic acid. The reaction can be represented as:
Reaction of Stearic Acid with Lead(II) Oxide: 2C17H35COOH+PbO→(C17H35COO)2Pb+H2O
Another method involves an exchange reaction between lead(II) acetate and sodium stearate:Exchange Reaction: Pb(CH3COO)2+2NaC18H35O2→Pb(C18H35O2)2+2CH3COONa
Industrial Production: In industrial settings, this compound is produced by melting stearic acid and adding sodium hydroxide solution to generate sodium stearate.
Chemical Reactions Analysis
Scientific Research Applications
Lead(II) stearate has several applications in scientific research and industry:
Chemistry: It is used as a stabilizer in polyvinyl chloride (PVC) and as a thickener in lubricating oils.
Biology and Medicine:
Industry: It is used as a drier in oil paints and varnishes, speeding up polymerization and oxidation processes.
Mechanism of Action
The mechanism of action of lead(II) stearate involves its ability to form stable complexes with other molecules. In PVC stabilization, this compound acts by neutralizing hydrochloric acid released during PVC degradation, thus preventing further decomposition . In nanoparticle synthesis, the thermal decomposition of this compound produces lead nanoparticles with an organic coat that prevents oxidation and enhances solubility in organic solvents .
Comparison with Similar Compounds
Lead(II) stearate is part of a broader class of lead(II) soaps, which include lead(II) acetate, lead(II) oleate, and lead(II) palmitate. These compounds share similar properties, such as being metal derivatives of fatty acids and having applications in stabilizing PVC and as driers in paints . this compound is unique due to its specific fatty acid chain length, which influences its solubility and thermal properties .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and ability to form stable complexes make it valuable in various scientific and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action provides insights into its wide-ranging uses and potential for future applications.
Properties
IUPAC Name |
lead(2+);octadecanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.Pb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVQENLWTVYIDQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35O2Pb+ | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powdery white solid with a slight fatty odor. Sinks in water. (USCG, 1999) | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | LEAD STEARATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3746 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 450 °F (USCG, 1999) | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | LEAD STEARATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3746 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.34 to 1.4 (USCG, 1999) | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | LEAD STEARATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3746 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
1072-35-1; 7428-48-0; 56189-09-4; 52652-59-2(replacedby56189-09-4), 7428-48-0 | |
Record name | LEAD STEARATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3746 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Octadecanoic acid, lead salt (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007428480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, lead salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stearic acid, lead salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
240.3 °F (USCG, 1999) | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | LEAD STEARATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3746 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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